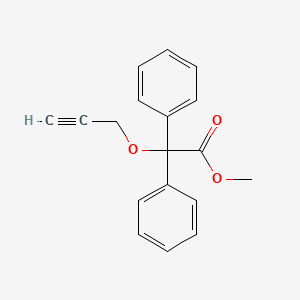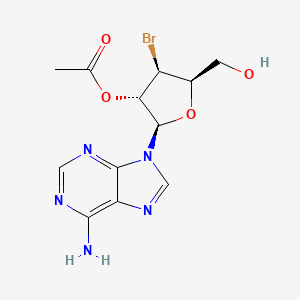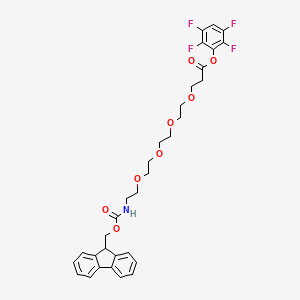
Fmoc-N-amido-PEG4-TFP ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-amido-PEG4-TFP ester involves the reaction of an Fmoc-protected amine with a PEG spacer and a TFP ester. The Fmoc protecting group on the N-terminus of the molecule cleaves easily with standard peptide chemistry . The product works equally well in solid-phase and solution-phase synthetic processes . The TFP esters are more hydrolytically stable than NHS esters and have an optimum pH range of 7.5 – 8.0 for conjugation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions and purification processes to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-N-amido-PEG4-TFP ester primarily undergoes substitution reactions. The Fmoc protecting group can be removed under basic conditions to obtain the free amine, which can then be used for further conjugations . The TFP ester reacts with primary amines to form stable amide bonds .
Common Reagents and Conditions
Reagents: Piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection.
Conditions: Optimum pH range of 7.5 – 8.0 for TFP ester conjugation.
Major Products Formed
The major products formed from these reactions include peptides with a flexible, hydrophilic linker or spacer in the middle or joining two different peptides across the PEG bridge .
Aplicaciones Científicas De Investigación
Fmoc-N-amido-PEG4-TFP ester has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis to introduce a water-soluble, amphiphilic spacer into a peptide chain.
Biology: Facilitates the creation of peptide conjugates with improved solubility and reduced steric hindrance.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the synthesis of various bioconjugates and functionalized materials.
Mecanismo De Acción
The mechanism of action of Fmoc-N-amido-PEG4-TFP ester involves the cleavage of the Fmoc protecting group under basic conditions to release the free amine, which can then react with primary amines to form stable amide bonds . The PEG spacer increases the hydrodynamic volume and improves the water solubility of the conjugate while remaining soluble in organic solvents .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-N-amido-PEG4-acid: Contains an Fmoc-protected amine and a terminal carboxylic acid.
Fmoc-N-amido-PEG3-acid: Similar to Fmoc-N-amido-PEG4-acid but with a shorter PEG spacer.
Fmoc-N-amido-PEG6-acid: Similar to Fmoc-N-amido-PEG4-acid but with a longer PEG spacer.
Uniqueness
Fmoc-N-amido-PEG4-TFP ester is unique due to its combination of an Fmoc-protected amine and a TFP ester, which allows for efficient conjugation and improved stability in aqueous solutions compared to NHS esters .
Propiedades
Fórmula molecular |
C32H33F4NO8 |
|---|---|
Peso molecular |
635.6 g/mol |
Nombre IUPAC |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C32H33F4NO8/c33-26-19-27(34)30(36)31(29(26)35)45-28(38)9-11-40-13-15-42-17-18-43-16-14-41-12-10-37-32(39)44-20-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,19,25H,9-18,20H2,(H,37,39) |
Clave InChI |
WHOLLFBFIYSCEW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1S)-1-(2-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13423119.png)
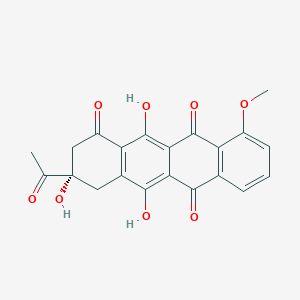

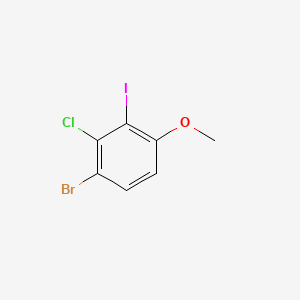
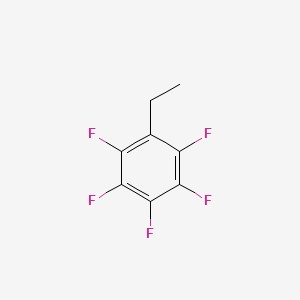

![6-Fluorobenzo[d][1,3]dioxol-4-amine](/img/structure/B13423146.png)

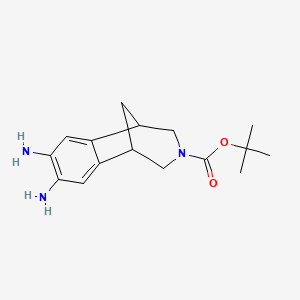

![Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13423182.png)
![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)
